N-(2,3,4,5,6-Pentachlorobenzoyl)glycine
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Overview
Description
N-(2,3,4,5,6-Pentachlorobenzoyl)glycine is a synthetic organic compound characterized by the presence of a pentachlorobenzoyl group attached to a glycine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3,4,5,6-Pentachlorobenzoyl)glycine typically involves the acylation of glycine with 2,3,4,5,6-pentachlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to 0°C
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,3,4,5,6-Pentachlorobenzoyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the benzoyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles like amines in the presence of a base
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted benzoyl derivatives
Scientific Research Applications
N-(2,3,4,5,6-Pentachlorobenzoyl)glycine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,3,4,5,6-Pentachlorobenzoyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The pentachlorobenzoyl group can interact with hydrophobic pockets in proteins, leading to inhibition or modulation of their activity. The glycine moiety may facilitate binding to specific sites, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3,4,5,6-Pentafluorobenzoyl)glycine
- N-(2,3,4,5,6-Pentabromobenzoyl)glycine
- N-(2,3,4,5,6-Pentaiodobenzoyl)glycine
Uniqueness
N-(2,3,4,5,6-Pentachlorobenzoyl)glycine is unique due to the presence of chlorine atoms, which impart specific chemical properties such as increased hydrophobicity and reactivity. This makes it distinct from its fluorinated, brominated, or iodinated counterparts, which may have different reactivity profiles and applications.
Properties
CAS No. |
106288-26-0 |
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Molecular Formula |
C9H4Cl5NO3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[(2,3,4,5,6-pentachlorobenzoyl)amino]acetic acid |
InChI |
InChI=1S/C9H4Cl5NO3/c10-4-3(9(18)15-1-2(16)17)5(11)7(13)8(14)6(4)12/h1H2,(H,15,18)(H,16,17) |
InChI Key |
MKRHCRLADMHEIQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)NC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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